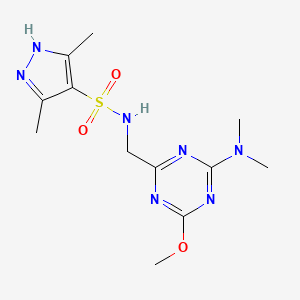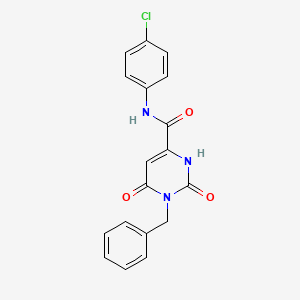
1-benzyl-N-(4-chlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-N-(4-chlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide (BCHPC) is a synthetic compound that has been studied for its potential applications in scientific research. BCHPC has been found to have a wide range of biochemical and physiological effects, as well as potential advantages and limitations for laboratory experiments.
Scientific Research Applications
Synthesis of Novel Compounds
Research has been conducted on the synthesis of novel compounds involving 1-benzyl-N-(4-chlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide as a key intermediate or related structures. These synthetic routes often lead to the creation of heterocyclic compounds that exhibit promising biological activities, including antimicrobial, antifungal, antioxidant, and antitumor properties.
Antimicrobial and Antifungal Activities : A study elaborated on synthesizing various [1,2,4]triazolo[1,5-c]pyrimidine and Pyrano[2,3-d]pyrimidine derivatives, showing potential antimicrobial activity (El-Agrody et al., 2001). Similarly, the creation of thieno[2,3-d]pyrimidine derivatives was reported to have antifungal activities (Konno et al., 1989).
Antioxidant and Antitumor Activities : The synthesis of nitrogen heterocycles has been linked to antioxidant and antitumor activities, showcasing the compound's potential in medical research (El-Moneim et al., 2011).
Development of Biological Agents
The compound and its derivatives have been explored for their potential as biological agents. This includes studies on their antimicrobial properties against various pathogens, indicating the compound's relevance in developing new therapeutic agents.
- Synthesis of Biological Agents : New tetrahydropyrimidine-thiones and their derivatives have been synthesized and evaluated for antimicrobial activities, suggesting their use as potential biological agents (Akbari et al., 2008).
Chemical Structure Analysis and Applications
Further research has been dedicated to understanding the chemical structure of related compounds, leading to applications in materials science and polymer synthesis.
- Polymer Synthesis : The compound's structural analogs have been utilized in synthesizing aromatic polyamides and polyimides, indicating its application in materials science for developing new polymeric materials (Yang & Lin, 1995).
Future Directions
Properties
IUPAC Name |
3-benzyl-N-(4-chlorophenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c19-13-6-8-14(9-7-13)20-17(24)15-10-16(23)22(18(25)21-15)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGRRTRZZKLBOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=C(NC2=O)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

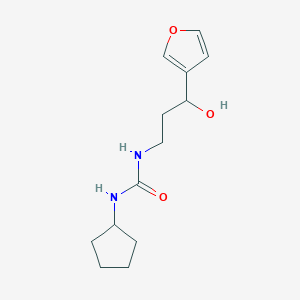
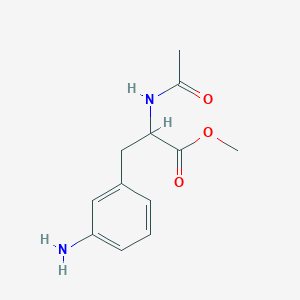



![5-((3,4-Dimethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2551651.png)
![N-(4-acetylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2551655.png)
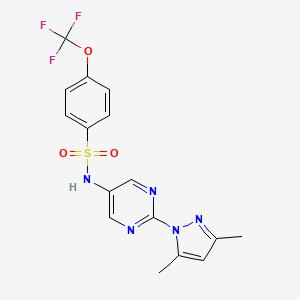


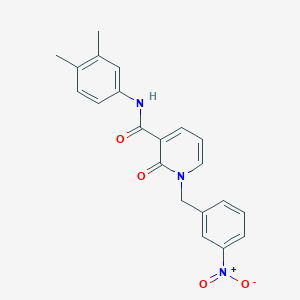
![1-(Chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2551662.png)
